molecular formula C13H8FN3O2S B2907919 N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 865285-40-1

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2907919
CAS No.: 865285-40-1
M. Wt: 289.28
InChI Key: NMBLMWNAVDNVEE-UHFFFAOYSA-N
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Description

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H8FN3O2S and its molecular weight is 289.28. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

  • A study explored the synthesis of novel 1,3,4-oxadiazoles with thiophene moieties and evaluated their anticancer properties. Specific compounds exhibited cytotoxic effects on various cancer cell lines, indicating potential use in cancer treatment (Adimule et al., 2014).

Chemical Sensing Capabilities

  • Research on thiophene substituted 1,3,4-oxadiazole derivatives revealed their potential as chemical sensors. These compounds demonstrated ability to detect aniline through fluorescence quenching, highlighting their use in chemical sensing applications (Naik et al., 2018).

Optoelectronic Applications

  • Studies focused on the optoelectronic properties of thiophene substituted 1,3,4-oxadiazole derivatives. These compounds showed promising characteristics for use in OLEDs, solar cells, chemosensors, and explosive detection (Thippeswamy et al., 2021).

Photophysical Properties for Device Applications

  • Investigations into the photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives indicated their relevance in photonic, sensor, and optoelectronic device development (Naik et al., 2019).

Antidiabetic Activity

  • A study on the synthesis of dihydropyrimidine derivatives containing 1,3,4-oxadiazole rings showed in vitro antidiabetic activity, suggesting potential use in diabetes treatment (Lalpara et al., 2021).

Anticancer Evaluation of Benzamides

  • Synthesis and evaluation of benzamides containing 1,3,4-oxadiazole and thiophene demonstrated significant anticancer activity against various cancer cell lines, underlining their potential in cancer therapy (Ravinaik et al., 2021).

Energy Transfer Studies for Laser Applications

  • Energy transfer studies using thiophene substituted 1,3,4-oxadiazoles indicated their applicability in energy transfer dye lasers (ETDL), improving efficiency and photostability in laser technology (Naik et al., 2018).

Antimicrobial and Docking Studies

  • Research on the synthesis and antimicrobial evaluation of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides showed promising results in antimicrobial applications (Talupur et al., 2021).

Future Directions

: Regulatory Impact Analysis - Wikipedia : Benchchem - N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2S/c14-9-5-3-8(4-6-9)12-16-17-13(19-12)15-11(18)10-2-1-7-20-10/h1-7H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBLMWNAVDNVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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